molecular formula C8H9NO2 B2553627 4-Methoxy-6-methylpyridine-3-carbaldehyde CAS No. 1256823-25-2

4-Methoxy-6-methylpyridine-3-carbaldehyde

Cat. No.: B2553627
CAS No.: 1256823-25-2
M. Wt: 151.165
InChI Key: RSOXCXIPROGZSJ-UHFFFAOYSA-N
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Description

4-Methoxy-6-methylpyridine-3-carbaldehyde is an organic compound with the molecular formula C8H9NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group at the 4-position, a methyl group at the 6-position, and an aldehyde group at the 3-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methylpyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-6-methylpyridine with a suitable oxidizing agent to introduce the aldehyde group at the 3-position. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon (Pd/C) or other transition metal catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methylpyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-6-methylpyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methylpyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function and activity. The methoxy and methyl groups may also influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-methylpyridine-3-carbaldehyde
  • 6-Methoxy-4-methylpyridine-3-carbaldehyde
  • 4-Methoxy-6-methylpyridine-2-carbaldehyde

Uniqueness

4-Methoxy-6-methylpyridine-3-carbaldehyde is unique due to its specific substitution pattern on the pyridine ring. The presence of the methoxy group at the 4-position and the methyl group at the 6-position, along with the aldehyde group at the 3-position, gives it distinct chemical and biological properties compared to other similar compounds. This unique structure allows for specific interactions in chemical reactions and biological systems .

Properties

IUPAC Name

4-methoxy-6-methylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-8(11-2)7(5-10)4-9-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOXCXIPROGZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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